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Compound of Interest

2-Amino-2-(2-ethoxyphenyl)ethan-
1-ol

Cat. No.: B13614637

Compound Name:

Executive Summary

2-Ethoxy substituted phenylglycinol (specifically (R)- or (S)-2-amino-2-(2-ethoxyphenyl)ethanol)
represents a specialized class of chiral amino alcohol building blocks. Unlike the widely used
unsubstituted phenylglycinol, the introduction of an ethoxy group at the ortho position of the
aromatic ring introduces significant steric bulk and electronic donation. These properties are
critical for enhancing diastereoselectivity in chiral auxiliary applications (e.g., Meyers' lactams)
and serving as pharmacophore scaffolds in kinase inhibitors and PPAR agonists.

Critical Distinction: Researchers must distinguish this aromatic building block from 2-(2-
aminoethoxy)ethanol (Diglycolamine, CAS 929-06-6), an aliphatic solvent used in gas treating.
This guide focuses exclusively on the aromatic chiral auxiliary.

Structural Significance & The "Ortho-Effect"

The utility of 2-ethoxyphenylglycinol stems from the specific positioning of the ethoxy
substituent.

Steric and Electronic Modulation

o Conformational Locking: The ortho-ethoxy group creates a steric barrier that restricts the free
rotation of the phenyl ring relative to the chiral center. In transition states (e.g., during enolate
alkylation of derived lactams), this restriction enhances face-selectivity.
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 Lipophilicity: The ethyl ether moiety increases the LogP compared to the methoxy analog,
improving solubility in non-polar solvents (DCM, Toluene) often used in low-temperature
asymmetric lithiation reactions.

o Chelation Potential: The ether oxygen can serve as a hemilabile ligand for Lewis acids (Ti,
Mg) during catalysis, potentially altering reaction pathways compared to the unsubstituted
parent.

Synthetic Pathways[1][2]

The synthesis of enantiopure 2-ethoxyphenylglycinol generally proceeds via the reduction of
the corresponding phenylglycine, which is constructed via Strecker synthesis or
chemoenzymatic resolution.

Workflow Visualization

The following diagram outlines the primary synthetic routes from commercially available 2-
ethoxybenzaldehyde.
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Figure 1: Synthetic workflow from aldehyde precursor to final amino alcohol.[1][2][3]

Protocol A: Strecker Synthesis & Resolution (Scalable)

This method is preferred for multi-gram scale production where cost is a primary constraint.
Step 1: Aminonitrile Formation

« Reagents: 2-Ethoxybenzaldehyde (1.0 eq), KCN (1.1 eq), NH4CI (1.2 eq), Methanol/Water
(1:2).

e Procedure: Dissolve aldehyde in MeOH. Add aqueous NH4CI solution. Add KCN solution
dropwise at 0°C (Caution: HCN evolution risk; use efficient fume hood). Stir at RT for 24h.

© 2026 BenchChem. All rights reserved. 2/7 Tech Support


https://www.benchchem.com/product/b13614637?utm_src=pdf-body-img
https://pdf.benchchem.com/1644/Technical_Support_Center_Synthesis_of_2_Amino_1_2_nitrophenyl_ethanol.pdf
https://www.organic-chemistry.org/abstracts/literature/078.shtm
https://www.researchgate.net/publication/332024875_Enantioselective_Synthesis_of_Alkaloids_from_Phenylglycinol-Derived_Lactams
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13614637?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o Workup: Extract with EtOAc, wash with brine, dry over Na2SOA4.
Step 2: Hydrolysis to Amino Acid
e Reagents: Conc. HCI (6M).

e Procedure: Reflux the aminonitrile in 6M HCI for 12-18 hours. The nitrile converts to the

carboxylic acid.[4][5]
 Purification: Neutralize to isoelectric point to precipitate the racemic amino acid.
Step 3: Reduction to Phenylglycinol Note: This is the critical step to obtain the "glycinol".
e Reagents: LiAIH4 (2.5 eq) or NaBH4/I12 system, dry THF.

e Procedure:

[e]

Suspend (R)-2-ethoxyphenylglycine in dry THF under Argon.

[e]

Cool to 0°C. Add LiAIH4 pellets slowly (exothermic).

Reflux for 4-8 hours.

o

[¢]

Quench (Fieser Method): Cool to 0°C. Add water (x mL), then 15% NaOH (x mL), then
water (3x mL). Filter the granular precipitate.

[¢]

Concentrate filtrate to yield the amino alcohol.

Protocol B: Chemoenzymatic Synthesis (High
Enantiopurity)

For high optical purity (>99% ee) without fractional crystallization, enzymatic hydrolysis of the
aminonitrile is recommended.

» Biocatalyst:Nitrilase (e.g., from Arabidopsis thaliana or engineered E. coli strains).

e Mechanism: The nitrilase selectively hydrolyzes the (R)-aminonitrile to the (R)-amino acid,
leaving the (S)-nitrile (or hydrolyzing it at a much slower rate).
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o Advantage: Avoids the use of harsh acids and simplifies the resolution step.

Applications in Drug Discovery[7][8][9][10][11]
Chiral Auxiliaries (Meyers' Lactams)

The 2-ethoxy phenylglycinol is condensed with keto-acids (like levulinic acid) to form bicyclic
lactams. These lactams serve as scaffolds for the asymmetric synthesis of piperidine alkaloids
and quaternary carbon centers.[3]

Mechanism of Induction: The 2-ethoxy group exerts a "blocking"” effect on one face of the
bicyclic system. When an electrophile approaches the enolate of the lactam, it is forced to
attack from the face opposite the bulky ethoxy-phenyl group.
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Figure 2: Chiral induction mechanism in bicyclic lactam synthesis.

Resolving Agents

Due to the presence of both a basic primary amine and a hydrogen-bond donating hydroxyl

group, 2-ethoxy phenylglycinol is an effective resolving agent for racemic carboxylic acids,

particularly those with aromatic systems (e.g., Naproxen analogs) where

stacking interactions with the ethoxy-phenyl ring enhance crystalline differentiation.

Analytical Data & Quality Control

When characterizing the synthesized building block, the following data profiles are expected.

Parameter

Specification

Notes

Appearance

White to off-white crystalline

solid

Hygroscopic; store under inert

gas.

1H NMR (CDCI3)

1.4 (t, 3H, -CH3), 4.1 (g, 2H, -
OCH2), 7.0-7.3 (m, 4H, Ar-H)

Distinct ethoxy pattern is

diagnostic.

Column: Chiralcel OD-H or AD-

Chiral HPLC >98% ee )
H; Mobile Phase: Hexane/IPA.
N Soluble in MeOH, EtOH, DCM, Poor solubility in
Solubility
THF Hexane/Water.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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